![molecular formula C4H7ClF3N B1386641 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride CAS No. 1172072-62-6](/img/structure/B1386641.png)
2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride
Overview
Description
“2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1820569-86-5 . It has a molecular weight of 161.55 and its IUPAC name is (1R,2R)-2-(trifluoromethyl)cyclopropanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride” is 1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H/t2-,3-;/m1./s1 .
Scientific Research Applications
1. Anti-Influenza Virus Activity
A study by Oka et al. (2001) focused on novel tricyclic compounds with a unique amine moiety for the development of anti-influenza virus agents. They discovered that a hydrochloride compound showed potent anti-influenza A virus activity and was well-tolerated in mice, making it promising as a novel anti-influenza virus agent for humans (Oka et al., 2001).
2. Sigma Receptor Ligands
Schinor et al. (2020) identified stereo isomeric 2-aryl-2-fluoro-cyclopropan-1-amines as a new class of σ receptor ligands. They found that these compounds show different selectivity for the two subtypes of the receptor, with particular compounds being highly potent σ1 and σ2 receptor ligands (Schinor et al., 2020).
3. Diastereoselective Cyclopropanation
Katagiri et al. (2006) described the advantages of using a trifluoromethylated amino alcohol auxiliary in the Simmons–Smith cyclopropanation of allylic amines. The auxiliary led to accelerated reaction rates, reduced side reactions, and excellent diastereoselectivity (Katagiri et al., 2006).
4. Organic Synthesis Applications
In organic synthesis, Wipf et al. (2003) demonstrated the use of hydrozirconation of alkynes with zirconocene hydrochloride followed by in situ transmetalation to dimethylzinc. This process provided access to reactive alkenyl organometallic reagents for the creation of allylic amine building blocks and C-cyclopropylalkylamines (Wipf et al., 2003).
5. Catalytic Cyclopropylation
Derosa et al. (2018) developed a scalable Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate for the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives, essential in medicinal chemistry (Derosa et al., 2018).
6. Asymmetric Synthesis of Trifluoromethyl Cyclopropanes
Kotozaki et al. (2018) achieved the asymmetric synthesis of various trifluoromethyl cyclopropanes from olefins using Ru(ii)-Pheox catalysts. The resulting cyclopropane products exhibited high yields, excellent diastereoselectivity, and enantioselectivity (Kotozaki et al., 2018).
properties
IUPAC Name |
2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHXDJVKUXKZIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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